Methyl 3,5-dibromo-2-methoxybenzoate

Physicochemical characterization Solid-state properties Formulation compatibility

Addressing the need for synthetically versatile, low-Lipinski fragments. This 3,5-dibromo-2-anisic acid methyl ester provides two differentiated aryl bromide handles for sequential Suzuki/Sonogashira diversification. The ortho-methoxy group modulates LogP (~3.0-3.36) for lead-like fragment libraries and avoids phenol-mediated catalyst poisoning. • Dual bromides enable single-scaffold biaryl library generation. • Crystalline solid (MP 53-54°C) compatible with automated solid-dispensing robots. • Supplied with batch-specific COA, HPLC, and NMR data to ensure experimental reproducibility.

Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
CAS No. 15790-59-7
Cat. No. B099424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromo-2-methoxybenzoate
CAS15790-59-7
Molecular FormulaC9H8Br2O3
Molecular Weight323.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Br)C(=O)OC
InChIInChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
InChIKeySVSGXLZYOXVPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dibromo-2-methoxybenzoate Overview


Methyl 3,5-dibromo-2-methoxybenzoate (CAS 15790-59-7) is a brominated aromatic ester with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol [1]. It features two bromine atoms at the 3- and 5-positions and a methoxy substituent at the 2-position of the benzoate ring, forming a 3,5-dibromo-2-anisic acid methyl ester scaffold (synonym: Rarechem AL BF 0876) . Its computed LogP of approximately 3.01–3.36 indicates moderate lipophilicity, and the compound is supplied as a crystalline solid with a melting point of 53–54 °C [1]. The dual aryl bromide handles enable sequential palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), while the ortho-methoxy group provides both electronic activation and a steric directing element—a combination that distinguishes it from simpler dibromobenzoate analogs lacking the 2-methoxy substituent [2].

Sequential coupling scaffold Two aryl‑Br sites support staged Suzuki–Miyaura diversification
Methoxy‑directing group Ortho‑OCH₃ provides electronic activation and steric control for cross‑couplings
Natural‑product core Scaffold validated by marine sponge isolation; ester form enables direct library entry

Uniqueness of Methyl 3,5-Dibromo-2-methoxybenzoate


The 2-methoxy substituent in Methyl 3,5-dibromo-2-methoxybenzoate is not a passive structural feature; it fundamentally alters the electronic character, steric environment, and physicochemical profile compared to analogs lacking this group. Removing the methoxy (as in Methyl 3,5-dibromobenzoate, CAS 51329-15-8) shifts the LogP upward by ~0.5 units, raises the melting point from 53–54 °C to 64–65 °C, and eliminates a hydrogen-bond acceptor site—changes that impact solubility, chromatographic behavior, and downstream reactive compatibility [1][2]. Conversely, replacing the methoxy with a free hydroxyl (Methyl 3,5-dibromo-2-hydroxybenzoate, CAS 21702-79-4) introduces a hydrogen-bond donor that dramatically raises the melting point to 146–156 °C and alters both solubility and cross-coupling compatibility due to potential catalyst poisoning by the acidic phenol . The methoxy group also serves as a directing group for electrophilic aromatic substitution and can itself participate in dealkoxylative cross-coupling reactions, making the 2-methoxy-3,5-dibromo substitution pattern a synthetically non-interchangeable motif [3].

Target
Methyl 3,5‑dibromobenzoate
Methyl 3,5‑dibromo‑2‑hydroxybenzoate
2‑position substituent
‑OCH₃
‑H
‑OH
H‑bond donor count
0
0
1 (acidic phenol)
Cross‑coupling compatibility
No catalyst‑poisoning risk
Comparable
Phenol may deactivate Pd; protection step often required
Lipophilicity (LogP)
~3.0–3.4
~3.5+ (higher)
~2.7 (lower)
Solid‑handling profile
Moderate MP; lower density
Higher MP; may require warming
High MP; dense powder

Quantitative Evidence for Methyl 3,5-Dibromo-2-methoxybenzoate


Lower Melting Point for Easy Solution Preparation

Methyl 3,5-dibromo-2-methoxybenzoate exhibits a melting point of 53–54 °C, which is 10–12 °C lower than that of Methyl 3,5-dibromobenzoate (MP 64–65 °C), the closest non-methoxylated analog [1][2]. This lower melting point, attributable to the disruption of crystal packing by the ortho-methoxy group, facilitates easier dissolution in organic solvents at ambient temperature and reduces the energy input required for melt-based processing. For procurement decisions, this translates to more convenient handling in parallel synthesis workflows where rapid solubilization without heating is advantageous.

Lower melting point
Cross‑study comparable
Δ = –10 to –12 °C vs. non‑methoxy analog
Supports ambient‑temperature dissolution
Reported MP ranges from independent databases
Physicochemical characterization Solid-state properties Formulation compatibility

No Phenolic Proton Prevents Catalyst Deactivation

Compared with Methyl 3,5-dibromo-2-hydroxybenzoate (CAS 21702-79-4, MP 146–156 °C), the target compound's melting point is dramatically lower by approximately 93–103 °C [1]. This massive difference reflects the replacement of a hydrogen-bond-donating phenolic –OH with a methyl-capped –OCH₃ group. Beyond thermal properties, the absence of an acidic proton in the target compound eliminates the risk of palladium catalyst deactivation via phenoxide formation during Suzuki–Miyaura or Buchwald–Hartwig couplings—a known limitation when employing unprotected 2-hydroxybenzoate scaffolds in cross-coupling reactions.

No phenolic proton
Cross‑study comparable
Δ MP = –93 to –103 °C; H‑bond donor = 0 vs. 1
Eliminates catalyst deactivation risk from free phenol
Comparison with 2‑hydroxy analog
Cross-coupling compatibility Catalyst poisoning Hydrogen-bond donor

Intermediate Lipophilicity for Lead-Like Space

The target compound's computed LogP values span 3.01 (yybyy.com) to 3.36 (Fluorochem), situating it between the more lipophilic Methyl 3,5-dibromobenzoate (LogP ~3.51–3.6) and the less lipophilic Methyl 3,5-dibromo-2-hydroxybenzoate (LogP ~2.70) [1]. This intermediate lipophilicity arises from the methoxy group's balanced contribution: it adds modest polarity versus the unsubstituted analog while avoiding the strong hydrogen-bonding polarity of the free phenol. In the context of fragment-based drug discovery or library design, this LogP position may align better with the preferred lipophilicity range (LogP 1–3) for lead-like compounds than the higher-LogP non-methoxylated dibromobenzoate scaffold.

Intermediate LogP
Computed, cross‑study
~3.0–3.4
Closer to lead‑like space than non‑methoxy analog (LogP ~3.5+)
Computed values from multiple sources
Lipophilicity Drug-likeness Membrane permeability ADME prediction

Lower Density Aids Milligram-Scale Weighing

The predicted density of Methyl 3,5-dibromo-2-methoxybenzoate is 1.763 g/cm³, which is approximately 10% lower than that of Methyl 3,5-dibromo-2-hydroxybenzoate (1.96 g/cm³) and also lower than Methyl 3,5-dibromobenzoate (1.84 g/cm³) [1][2]. While all three are crystalline solids, the lower density of the target compound means that for a given mass, the powder occupies a slightly larger volume, which can improve the precision of milligram-scale weighing on analytical balances—a practical consideration in high-throughput parallel synthesis where sub-milligram accuracy is critical.

Lower density
Predicted; experimental data unavailable
Δ –0.20 g/cm³ (–10 %) vs. 2‑OH analog
May improve milligram‑scale weighing precision
Predicted density; cross‑study comparison
Laboratory handling Weighing accuracy Solid dispensing

Natural Product Precedent Validates Scaffold

The corresponding carboxylic acid, 3,5-dibromo-2-methoxybenzoic acid, has been isolated and structurally characterized from the sea sponge Didiscus sp., with its structure confirmed by X-ray diffraction analysis and comparison with an authentic synthetic sample prepared from salicylaldehyde [1]. This natural product precedent provides external validation of the 3,5-dibromo-2-methoxy substitution pattern as a biologically relevant scaffold occurring in nature. In contrast, no equivalent natural product isolation has been reported for the simpler Methyl 3,5-dibromobenzoate scaffold. While the target compound is the methyl ester rather than the free acid, the core aromatic substitution pattern is identical, and the ester can be readily hydrolyzed to access the natural product form.

Natural product precedent
Supporting evidence
Core scaffold isolated from marine sponge Didiscus sp.
Scaffold validated by natural product isolation
X‑ray and synthetic confirmation reported
Marine natural products Structural precedent Bioactive scaffold

Sequential Cross-Coupling via Dual Bromine Sites

Methyl 3,5-dibromo-2-methoxybenzoate possesses two aryl bromide sites at the 3- and 5-positions, enabling sequential orthogonal cross-coupling reactions for the generation of differentially substituted biaryl products. In contrast, Methyl 3-bromo-2-methoxybenzoate (CAS 260806-90-4) bears only a single bromine substituent, limiting derivatization to one coupling event [1]. The dibromo scaffold thus supports a 'couple–functionalize–couple' strategy where the first Suzuki–Miyaura reaction can install one aryl/heteroaryl group, followed by a second coupling with a different partner to generate asymmetrically substituted terphenyl-like architectures. This divergent synthetic capability is not achievable with the mono-bromo analog without additional halogenation steps.

Dual bromine sites
Class‑level inference
2 aryl‑Br vs. 1 in mono‑bromo analogs
Enables sequential orthogonal couplings
Class‑level reactivity; specific conditions require validation
Sequential cross-coupling Divergent synthesis Library generation Suzuki–Miyaura

Methyl 3,5-Dibromo-2-methoxybenzoate Applications


Divergent Library Synthesis via Sequential Coupling

The dual aryl bromide handles of Methyl 3,5-dibromo-2-methoxybenzoate enable sequential cross-coupling with two different boronic acid/ester partners to generate asymmetrically substituted biaryl libraries. This 'diversity-oriented synthesis' approach exploits the reactivity differential between the two bromine positions (potentially tunable by the ortho-methoxy directing effect) to achieve regioselective coupling. Procurement teams supporting medicinal chemistry groups should prioritize this scaffold over mono-bromo analogs (e.g., Methyl 3-bromo-2-methoxybenzoate) when the synthetic route requires more than one point of diversification [1]. The methoxy-protected form avoids the protection/deprotection steps required when using the 2-hydroxy analog, reducing the synthetic step count by at least one operation .

Marine Natural Product-Inspired Compound Collections

Given that the acid form (3,5-dibromo-2-methoxybenzoic acid) has been isolated from the marine sponge Didiscus sp. and structurally authenticated by X-ray crystallography [2], the methyl ester serves as a convenient, shelf-stable entry point for generating natural product-inspired libraries. Researchers engaged in marine natural product medicinal chemistry can purchase the methyl ester and perform direct amide coupling or ester hydrolysis followed by diversification, bypassing the need for total synthesis of the core scaffold. The ready commercial availability of the compound at ≥97% purity (with batch-specific COA, HPLC, and NMR data from suppliers such as Fluorochem and Aromsyn) further supports reproducible library production .

Fragment-Based Screening with Balanced Lipophilicity

With a computed LogP of ~3.0–3.36, Methyl 3,5-dibromo-2-methoxybenzoate occupies a lipophilicity window that is closer to lead-like chemical space (LogP ≤3) than the more lipophilic non-methoxylated analog Methyl 3,5-dibromobenzoate (LogP ~3.5–3.6) . For fragment-based screening programs that prioritize fragments with balanced physicochemical properties, the target compound's intermediate LogP—combined with its low molecular weight (324 Da) and two synthetic handles—makes it a structurally informative fragment for assessing binding interactions via the bromine atoms (potential halogen bonding) and the methoxy/methyl ester moieties (hydrogen-bond acceptance). Procurement for fragment library assembly should favor this compound over the non-methoxylated dibromobenzoate when lipophilicity control is a design criterion.

Solid-Handling for Automated Parallel Synthesis

The melting point of 53–54 °C, combined with a moderate density of 1.763 g/cm³, makes the target compound easier to handle in automated solid-dispensing workflows compared to the 2-hydroxy analog (MP 146–156 °C, density 1.96 g/cm³) [3]. The lower melting point facilitates dissolution in common organic solvents (e.g., DMSO, DMF, THF) at ambient temperature without heating, which is critical for maintaining the integrity of pre-dispensed reagent plates in automated synthesis. The absence of a free phenolic proton also eliminates the risk of acid–base incompatibility with basic reaction components. For laboratories operating robotic synthesis platforms, these handling advantages translate directly to higher workflow reliability and reduced downtime from clogged or precipitated reagent lines.

Application
Selection Property
Validation Focus
Sequential coupling library synthesis
Dual reactive sites with ortho‑directing group
Regioselectivity and coupling efficiency under Pd catalysis
Natural product‑inspired compound collections
Core scaffold validated by marine sponge isolation
Structural identity and diversification from ester handle
Fragment‑based screening libraries
Intermediate lipophilicity and low molecular weight
LogP, solubility and binding‑assay compatibility
Automated parallel synthesis workflows
Moderate melting point and absence of acidic proton
Ambient‑temperature dissolution and powder dispensing consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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